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Compound of Interest

Compound Name: Octahydroindole-2-Carboxylic Acid

Cat. No.: B057228

An In-depth Technical Guide on the Spectroscopic Data of Octahydroindole-2-carboxylic
Acid

Introduction

Octahydroindole-2-carboxylic acid (Oic) is a conformationally constrained, bicyclic non-
proteinogenic amino acid.[1] As a proline analogue with a fused cyclohexane ring, it serves as
a crucial chiral building block in medicinal chemistry and drug development.[1][2] Its rigid
structure is valuable for designing peptidomimetics with enhanced properties such as improved
potency, selectivity, and stability against enzymatic degradation.[1] Oic is a key intermediate in
the synthesis of several significant pharmaceutical agents, most notably Angiotensin-
Converting Enzyme (ACE) inhibitors like Perindopril and Trandolapril.[1][3] This document
provides a comprehensive overview of the spectroscopic data for Octahydroindole-2-
carboxylic acid, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass
Spectrometry (MS) data, along with detailed experimental protocols.

Spectroscopic Data

The spectroscopic data for Octahydroindole-2-carboxylic acid can vary depending on the
specific stereoisomer. The following tables summarize the available data for two common
isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

© 2025 BenchChem. All rights reserved. 1/7 Tech Support


https://www.benchchem.com/product/b057228?utm_src=pdf-interest
https://www.benchchem.com/product/b057228?utm_src=pdf-body
https://www.benchchem.com/product/b057228?utm_src=pdf-body
https://www.benchchem.com/product/b057228?utm_src=pdf-body
https://www.benchchem.com/pdf/physicochemical_properties_of_octahydroindole_2_carboxylic_acid.pdf
https://www.benchchem.com/pdf/physicochemical_properties_of_octahydroindole_2_carboxylic_acid.pdf
https://www.chemistryviews.org/details/ezine/10725797/First_Stereoselective_Synthesis_of_Octahydroindole-2-phosphonic_Acid_/
https://www.benchchem.com/pdf/physicochemical_properties_of_octahydroindole_2_carboxylic_acid.pdf
https://www.benchchem.com/pdf/physicochemical_properties_of_octahydroindole_2_carboxylic_acid.pdf
https://www.longdom.org/open-access-pdfs/separation-and-quantification-of-octahydro-1h-indole-2-carboxilic-acid-and-its-three-isomers-by-hplc-using-refractive-index-detector-2157-7064.1000136.pdf
https://www.benchchem.com/product/b057228?utm_src=pdf-body
https://www.benchchem.com/product/b057228?utm_src=pdf-body
https://www.benchchem.com/product/b057228?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b057228?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Table 1: *H NMR Spectroscopic Data for Octahydroindole-2-carboxylic Acid Isomers.

) Spectrometer Chemical Shift ()
Stereoisomer Solvent .
Frequency in ppm
1.23-1.64 (m, 7H),
1.73-1.82 (m, 1H),
1.91-2.01 (m, 1H),
(2S,3aS,7aS) D20 400 MHz

2.25-2.36 (m, 2H),
3.65 (m, 1H), 4.06
(m, 1H)[4]

| (2R,3aS,7aS) | D20 | 400 MHz | 1.20-1.51 (m, 5H), 1.54-1.70 (m, 2H), 1.72-1.82 (m, 1H),
2.02-2.15 (m, 1H), 2.23-2.36 (m, 2H), 3.72 (m, 1H), 4.38 (M, 1H)[4] |

Table 2: 13C NMR Spectroscopic Data for Octahydroindole-2-carboxylic Acid Isomers.

. Spectrometer Chemical Shift (8)
Stereoisomer Solvent .
Frequency in ppm
20.88, 21.36, 24.38,
25.06, 32.36, 36.91,
(2S,3aS,7aS) D20 100 MHz
59.34, 59.70,
175.42[4]

| (2R,3aS,7aS) | D20 | 100 MHz | 20.51, 21.01, 23.95, 24.72, 32.44, 36.33, 57.61, 59.94,
172.76[4] |

Infrared (IR) Spectroscopy

Table 3: IR Spectroscopic Data for Octahydroindole-2-carboxylic Acid Isomers.

. . Key Absorption Bands (v)
Stereoisomer Sample Preparation . )
incm-

(2S,3aS,7aS) KBr 3600-2200, 1623[4]
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| (2R,3aS,7aS) | KBr | 3507, 3200-2300, 1732, 1578[4] |

Characteristic absorptions for carboxylic acids include a broad O-H stretch from 3300-2500
cm~1, a C=0 stretch from 1760-1690 cm~%, and a C-O stretch from 1320-1210 cm~1.[5]

Mass Spectrometry (MS)

Table 4: High-Resolution Mass Spectrometry (HRMS) Data for Octahydroindole-2-carboxylic
Acid Isomers.

. lonization
Stereoisomer Formula Calculated m/z Found m/z
Method
CoH16NO2
(2S,3aS,7aS) ESI 170.1176 170.1174[4]
[M+H]*

| (2R,3aS,7aS) | ESI | CoH16NOz [M-CI]* | 170.1176 | 170.1177[4] |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data
presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

o Sample Preparation: Dissolve approximately 5-10 mg of the octahydroindole-2-carboxylic
acid sample in a suitable deuterated solvent (e.g., D20, CDsOD, or DMSO-ds) in a 5 mm
NMR tube.

e |nstrument Parameters:

o

Spectrometer: Bruker AV-400 or equivalent.[4]

o

Frequency: 400 MHz for *H NMR and 100 MHz for 13C NMR.[4]

[¢]

Temperature: Room temperature.[4]

Internal Standard: The residual solvent signal is used as the internal standard.[4]

o
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o Data Acquisition: For tH NMR, acquire data with a sufficient number of scans to obtain a
good signal-to-noise ratio. For 33C NMR, use proton decoupling and a longer acquisition
time to account for the lower natural abundance of the 13C isotope.

o Data Processing: Process the raw data using appropriate software (e.g., MestReNova,
TopSpin). This includes Fourier transformation, phase correction, baseline correction, and
referencing the spectra to the internal standard.

Infrared (IR) Spectroscopy

o Sample Preparation (KBr Pellet):

o Grind a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry
potassium bromide (KBr) powder using an agate mortar and pestle until a fine, uniform
powder is obtained.

o Place the powder in a pellet press and apply pressure to form a transparent or translucent
pellet.

¢ |Instrument Parameters:

[e]

Spectrophotometer: Mattson Genesis or a Nicolet Avatar 360/370 FTIR spectrophotometer
or equivalent.[4]

[e]

Scan Range: Typically 4000-400 cm—1.

Resolution: 4 cm~—1.

o

[¢]

Number of Scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio.

o Data Acquisition: Obtain a background spectrum of the empty sample compartment. Then,
place the KBr pellet in the sample holder and acquire the sample spectrum. The instrument
software will automatically subtract the background spectrum.

Mass Spectrometry (MS)

o Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.qg.,
methanol, acetonitrile, or water) containing a small amount of formic acid or ammonium
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acetate to promote ionization.

¢ |nstrument Parameters:

[e]

Spectrometer: Bruker Microtof-Q or equivalent high-resolution mass spectrometer.[4]

o lonization Source: Electrospray ionization (ESI) is a common technique for this type of
molecule.[4]

o Mass Analyzer: Time-of-flight (TOF) or Orbitrap analyzers are commonly used for high-
resolution measurements.

o Mode: Positive or negative ion mode, depending on the analyte's properties. For
octahydroindole-2-carboxylic acid, positive ion mode is often used to detect the [M+H]*
ion.[4]

» Data Acquisition and Analysis: Infuse the sample solution into the ion source at a constant
flow rate. Acquire the mass spectrum over a suitable m/z range. The high-resolution data
allows for the determination of the elemental composition of the detected ions by comparing
the measured accurate mass to the calculated mass.

Workflow Visualization

The following diagram illustrates a general workflow for the spectroscopic analysis of a
chemical compound like octahydroindole-2-carboxylic acid.
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Caption: Workflow for Spectroscopic Analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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